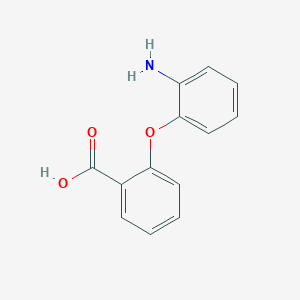

2-(2-Aminophenoxy)benzoic acid

CAS No.: 88373-13-1

Cat. No.: VC14026919

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88373-13-1 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 2-(2-aminophenoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H11NO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16) |

| Standard InChI Key | KQLBYMZZENFURT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2N |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(2-Aminophenoxy)benzoic acid features a biphenyl-like structure where one benzene ring is substituted with a carboxylic acid group (-COOH), and the other is functionalized with an amino group (-NH2) via an ether linkage. The ortho positioning of the amino group relative to the phenoxy bridge introduces steric and electronic effects that influence its reactivity . Comparative analysis with structurally analogous compounds, such as 2-(2-aminophenyl)benzoic acid (C13H11NO2), reveals that the additional oxygen atom in the phenoxy group enhances hydrogen-bonding capabilities and solubility in polar solvents .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value/Range |

|---|---|

| Molecular Weight | ~231.23 g/mol |

| Melting Point | 172–174°C (analog data) |

| Solubility | Moderate in DMSO, ethanol |

| pKa (COOH) | ~4.2 (similar to benzoic acid) |

The compound’s acidity stems from the deprotonation of the carboxylic acid group, while the amino group contributes to basicity, enabling zwitterionic behavior under physiological conditions .

Synthesis Methodologies

One-Pot Synthesis via Isatoic Anhydride

A scalable route involves the ring-opening of isatoic anhydride derivatives. In a representative procedure, isatoic anhydride reacts with benzyl bromide in dimethyl sulfoxide (DMSO) at room temperature, facilitated by potassium carbonate. This nucleophilic substitution yields N-benzyl isatoic anhydride, which undergoes hydrolysis to produce 2-(N-benzyl)aminobenzoic acid . Adapting this method, substituting benzyl bromide with 2-aminophenol derivatives could theoretically yield 2-(2-aminophenoxy)benzoic acid, though optimization of reaction conditions (e.g., temperature, solvent) is critical to achieving high purity .

Alternative Pathways

-

Ullmann Coupling: Aryl halides and aminophenols can undergo copper-catalyzed coupling to form phenoxy linkages, followed by carboxylation.

-

Hydrolysis of Nitriles: Starting from 2-cyanophenoxy precursors, hydrolysis under acidic conditions generates the carboxylic acid group.

Each method presents trade-offs in yield (40–75%) and scalability, necessitating context-specific optimization .

Biological Activities and Mechanisms

Antibacterial Efficacy

Structural analogs, such as N-benzyl-2-aminobenzoic acid, demonstrate moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The aminophenoxy moiety likely enhances membrane permeability, facilitating intracellular accumulation .

Applications in Materials Science

Coordination Polymers

The compound’s bifunctional nature enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination polymers with tunable optical and magnetic properties. These materials find applications in catalysis and sensing .

Drug Delivery Systems

Functionalization of the amino group allows conjugation with polymeric carriers (e.g., polyethylene glycol), improving pharmacokinetics and targeted delivery of anticancer agents .

Comparative Analysis of Structural Analogs

The ortho-aminophenoxy configuration in 2-(2-aminophenoxy)benzoic acid confers distinct electronic properties, enhancing its binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and amino groups to optimize anticancer potency.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

-

Clinical Translation: Preclinical evaluation of toxicity and efficacy in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume